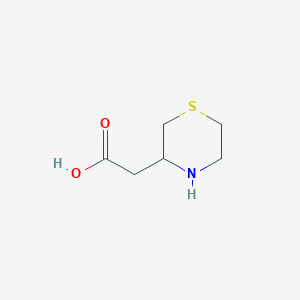
2-(Thiomorpholin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiomorpholin-3-yl)acetic acid is an organic compound that features a thiomorpholine ring attached to an acetic acid moiety Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Thiomorpholin-3-yl)acetic acid can be synthesized through a multi-step process. One common method involves the reaction of thiomorpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Thiomorpholine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiomorpholine ring.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiomorpholine derivatives.
Substitution: Various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Thiomorpholin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides: These compounds contain a thiomorpholine fragment and exhibit similar biological activities.
Thiazoles: These heterocyclic compounds also contain sulfur and nitrogen atoms and have diverse biological activities.
Uniqueness
2-(Thiomorpholin-3-yl)acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C6H11NO2S |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
2-thiomorpholin-3-ylacetic acid |
InChI |
InChI=1S/C6H11NO2S/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9) |
InChI-Schlüssel |
LGAAALNRLPZWHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(N1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)
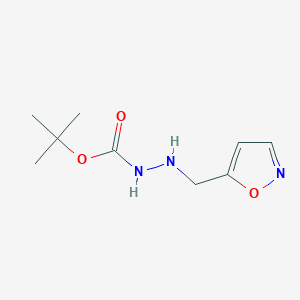
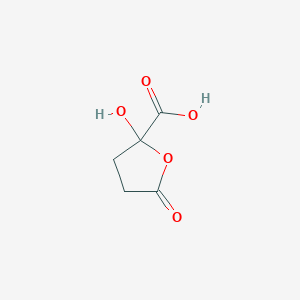
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
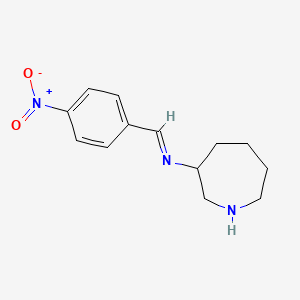
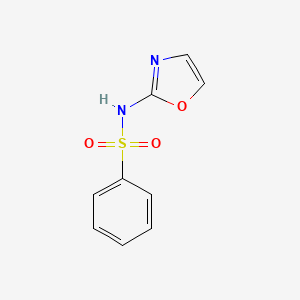
![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
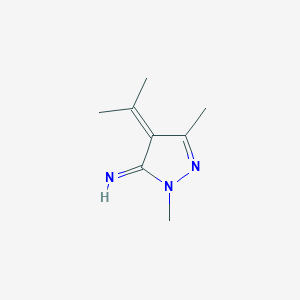
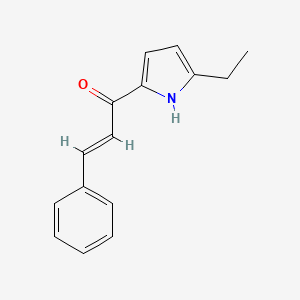
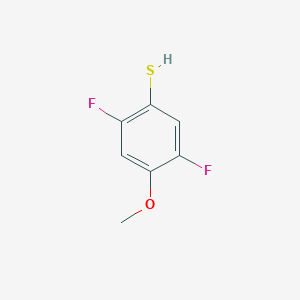
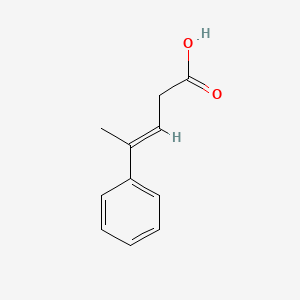
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
